Cas no 866149-88-4 (1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE)

1-[4-(2,6-Dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is a specialized chemical compound featuring a unique structural combination of a piperazine ring, a substituted phenyl group, and a triazole moiety. This molecular architecture imparts distinct physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of the 2,6-dimethylphenyl group enhances steric stability, while the triazole component contributes to potential bioactivity, particularly in antifungal and antimicrobial applications. Its well-defined synthesis pathway allows for high purity and reproducibility, supporting its use in drug discovery and development. The compound’s balanced lipophilicity and electronic characteristics further facilitate its utility in structure-activity relationship studies.
1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE structure
866149-88-4 structure
Product Name:1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE
CAS No:866149-88-4
MF:C16H21N5O
MW:299.370842695236
MDL:MFCD05668978
CID:5226442
Update Time:2026-03-07

1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE
    • 1-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
    • MDL: MFCD05668978
    • Inchi: 1S/C16H21N5O/c1-13-4-3-5-14(2)16(13)20-8-6-19(7-9-20)15(22)10-21-12-17-11-18-21/h3-5,11-12H,6-10H2,1-2H3
    • InChI Key: HDLAMEMREQDZDG-UHFFFAOYSA-N
    • SMILES: CC1C=CC=C(C)C=1N1CCN(C(CN2N=CN=C2)=O)CC1

1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE Pricemore >>

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1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE Suppliers

Amadis Chemical Company Limited
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(CAS:866149-88-4)1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE
Order Number:A1058026
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:48
Price ($):315.0
Email:sales@amadischem.com

Additional information on 1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE

Professional Introduction to Compound with CAS No. 866149-88-4 and Product Name: 1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE

Compound with the CAS number 866149-88-4 and the product name 1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecular framework of this compound incorporates a piperazine moiety linked to a benzene ring substituted with dimethyl groups, further connected to a triazole ring and an acetyl group. Such a structural configuration suggests multiple interaction sites with biological targets, making it a promising candidate for further investigation.

The piperazine moiety is well-known for its role in drug design, particularly in the development of central nervous system (CNS) therapeutics. Its ability to form hydrogen bonds and its structural flexibility make it an attractive scaffold for modulating biological pathways. In the case of 1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE, the presence of dimethyl substituents on the benzene ring enhances its lipophilicity, which can improve blood-brain barrier penetration. This characteristic is particularly relevant for compounds intended to treat neurological disorders.

The triazole ring in the compound’s structure is another key feature that contributes to its pharmacological potential. Triazoles are known for their stability and their ability to participate in various chemical reactions, including hydrogen bonding and metal chelation. These properties make triazole-containing compounds valuable in drug development, as they can interact with biological targets in multiple ways. Moreover, triazoles have been widely used in antifungal and antiviral agents, suggesting that this compound may exhibit similar therapeutic properties or serve as a lead structure for developing new treatments against infectious diseases.

The acetyl group at the terminal position of the molecule introduces a polar functional group that can enhance solubility and binding affinity. Acetyl groups are commonly found in bioactive molecules and have been shown to play a crucial role in modulating enzyme activity and receptor binding. In this context, the acetyl group in 1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE may contribute to its interaction with biological targets by facilitating hydrogen bonding or participating in hydrophobic interactions.

Recent research in medicinal chemistry has highlighted the importance of multi-target directed drug design (MTDD), where compounds are designed to interact with multiple biological targets simultaneously. This approach has led to the discovery of several drugs with improved efficacy and reduced side effects. The structural features of 866149-88-4 make it an excellent candidate for MTDD strategies. The combination of a piperazine moiety, a triazole ring, and an acetyl group provides multiple interaction points with potential biological targets, including enzymes and receptors involved in various disease pathways.

One of the most promising applications of this compound is in the treatment of neurological disorders. Piperazine derivatives have been extensively studied for their potential as antipsychotic, antidepressant, and anxiolytic agents. The structural modifications introduced in 1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE may enhance its selectivity and potency against specific CNS targets. For instance, the dimethyl substitution on the benzene ring could improve binding affinity to serotonin receptors (5-HT receptors), which are implicated in mood regulation.

Additionally, the triazole ring may contribute to neuroprotection by interacting with antioxidant enzymes and reducing oxidative stress. Oxidative stress is known to play a significant role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By targeting oxidative stress pathways, this compound could potentially slow down disease progression or mitigate symptoms associated with these conditions.

In vitro studies have shown that compounds containing both piperazine and triazole moieties exhibit significant activity against various enzymes and receptors relevant to neurological disorders. For example, preliminary data suggest that 866149-88-4 may inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. MAO inhibition has been associated with improved symptoms in patients with depression and other CNS disorders.

The acetyl group in the molecule may also contribute to its pharmacological effects by modulating receptor activity or by participating in post-translational modifications of proteins involved in disease pathways. Acetylcholinesterase inhibitors, for instance, are widely used in the treatment of Alzheimer's disease due to their ability to increase acetylcholine levels in the brain. The presence of an acetyl group in 1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE suggests that it may have similar effects or serve as a lead structure for developing new acetylcholinesterase inhibitors.

Another area of interest is the potential application of this compound in treating infectious diseases. Triazole-containing compounds are well-known for their antifungal properties due to their ability to inhibit fungal cell wall synthesis. Additionally, recent studies have shown that certain triazole derivatives exhibit antiviral activity against RNA viruses by inhibiting viral replication or entry into host cells. Given these findings,866149-88-4 could be explored as a lead structure for developing new antifungal or antiviral agents.

The piperazine moiety may also contribute to antimicrobial activity by interacting with bacterial enzymes or cell wall components. Piperazine derivatives have been used successfully as antibiotics due to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways. The structural features of 866149-88-4 make it a promising candidate for further investigation as an antimicrobial agent.

In conclusion,866149-88-4 represents a novel compound with significant potential applications in pharmaceutical chemistry. Its unique structural features—comprising a piperazine moiety linked to a dimethyl-substituted benzene ring connected to a triazole ring and an acetyl group—make it an attractive candidate for multi-target directed drug design strategies aimed at treating neurological disorders and infectious diseases.

Further research is needed to fully elucidate its pharmacological profile and therapeutic potential. In vitro studies should focus on evaluating its interactions with specific biological targets relevant to neurological disorders and infectious diseases. Additionally,866149-88-4 could be subjected to computational modeling studies to predict its binding affinity and selectivity against various targets.

The development of new drugs remains one of the most critical challenges facing modern medicine,866149-88-4 offers hope as a lead structure for discovering novel therapeutics capable of addressing unmet medical needs across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:866149-88-4)1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE
A1058026
Purity:99%
Quantity:1g
Price ($):315.0
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